molecular formula C15H16N2O3 B074739 1,3-Bis(2-methoxyphenyl)urea CAS No. 1226-63-7

1,3-Bis(2-methoxyphenyl)urea

Cat. No. B074739
CAS RN: 1226-63-7
M. Wt: 272.3 g/mol
InChI Key: AXLDWMVASPWDQF-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenyl)urea is a chemical compound with the molecular formula C15H16N2O3 . It contains 37 bonds in total, including 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea derivative, and 2 aromatic ethers .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-methoxyphenyl)urea consists of two methoxyphenyl groups attached to a urea group . The compound has a linear formula of C15H16N2O3 .


Physical And Chemical Properties Analysis

1,3-Bis(2-methoxyphenyl)urea has a molecular weight of 272.306 . It has a density of 1.1±0.1 g/cm3, a boiling point of 541.1±45.0 °C at 760 mmHg, and a flash point of 281.1±28.7 °C .

Scientific Research Applications

  • Interaction with DNA : A study investigated the interaction of derivatives of 1,3-Bis(2-methoxyphenyl)urea with calf-thymus DNA, revealing that these compounds bind to DNA in an intercalative mode, with metal derivatives being more effective than non-metals. This interaction was further analyzed through molecular dynamics simulation (Ajloo et al., 2015).

  • Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas, including 1,3-Bis(2-methoxyphenyl)urea, were identified as activators of the eIF2α kinase heme regulated inhibitor, showing potential as anti-cancer agents. They inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).

  • Nonlinear Optical Properties : The nonlinear optical properties of 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one, a derivative of 1,3-Bis(2-methoxyphenyl)urea, were investigated, revealing that the compound exhibits similar responses to urea in Kurtz powder second harmonic generation measurements. This indicates potential applications in the field of nonlinear optics (Ravindra et al., 2009).

  • Anti-inflammatory Activity : A study on 1,3-bis(p-hydroxyphenyl)urea, another derivative, showed anti-inflammatory activity and relatively low toxicity, making it a potential candidate for analgesic and anti-inflammatory drugs (Waruwu et al., 2022).

  • Biomimetic Coordination Chemistry : Bis-guanidine ligands based on derivatives of 1,3-Bis(2-methoxyphenyl)urea have been used in biomimetic coordination chemistry, offering a wide range of substitutional flexibility for various applications (Herres‐Pawlis et al., 2005).

  • hERG Channel Activation : 1,3-Bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) is a novel activator of human ether-a-go-go-related gene (hERG) K+ channels, suggesting its potential in cardiac therapeutic applications (Casis et al., 2006).

Safety And Hazards

Safety data sheets suggest that 1,3-Bis(2-methoxyphenyl)urea should not be released into the environment . It is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1,3-bis(2-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLDWMVASPWDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304171
Record name N,N'-bis(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methoxyphenyl)urea

CAS RN

1226-63-7
Record name NSC164419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(2-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of o-anisidine (12.3 g, 100 mmol) and triethylamine (11 ml, 80 mmol) in absolute toluene (100 ml) was under stirring on an ice bath added phosgene (20.7 ml, 1.93 M sol in toluene, 40 mmol) and the mixture was stirred at 90° C. for 3 hours. The reaction mixture was after cooling to ambient temperature poured into water (100 ml) and the title compound was collected by filtration and used without further purification.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AS Singh, AK Agrahari, SK Singh, MS Yadav… - …, 2019 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 22 www.thieme-connect.com
S Jain, M Batabyal, RA Thorat… - … A European Journal, 2023 - Wiley Online Library
Benzamide‐derived organochalcogens (chalcogen = S, Se, and Te) have shown promising interest in biological and synthetic chemistry. Ebselen molecule derived from benzamide …
CMJ Gallampois, EL Schymanski… - Environmental …, 2015 - ACS Publications
The identification of unknown compounds remains one of the most challenging tasks to link observed toxic effects in complex environmental mixtures to responsible toxicants in effect-…
Number of citations: 29 pubs.acs.org
S Thurston - 2012 - ueaeprints.uea.ac.uk
Within this thesis, a highly effective one-pot methodology (based around the use of the organocatalyst pyridinium triflate) has been developed for the highly cis-selective synthesis of N-…
Number of citations: 1 ueaeprints.uea.ac.uk
S Zhou, T Yao, J Yi, D Li… - Journal of Chemical …, 2013 - journals.sagepub.com
Thirty symmetrical diaryl urea derivatives were synthesised in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, …
Number of citations: 13 journals.sagepub.com
AS Singh, D Kumar, N Mishra, VK Tiwari - RSC advances, 2016 - pubs.rsc.org
A facile and high-yielding one-pot synthesis of carbamates and N,N′-disubstituted symmetrical ureas from N-acylbenzotriazoles has been devised. It is believed that, the intermediate …
Number of citations: 43 pubs.rsc.org

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